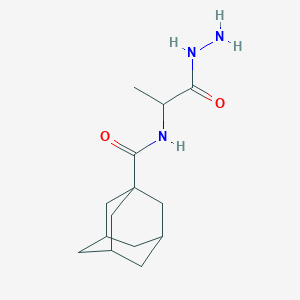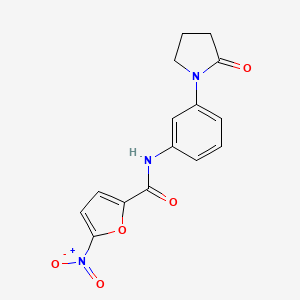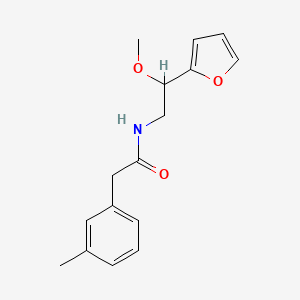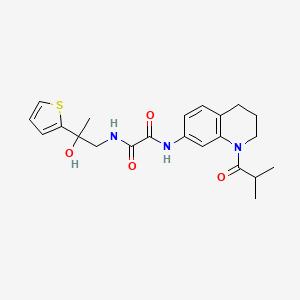
N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” is a complex organic compound. It’s a derivative of adamantane, which is the most stable isomer of C10H16 and can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, N1,N3-bis (1-oxopropan-2-yl) isophthalamide, was synthesized by reacting ®-methyl 2-(2-(2-(4-(3-methyl-5-oxo-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-1-yl)phenoxy)acetamido)acetamido)propanoate with hydrazine hydrate in ethanol .Molecular Structure Analysis
The molecular structure of “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” would be complex due to the presence of the adamantane ring structure. A similar compound, N2,N6-bis(1-hydrazinyl-2-methyl-1-oxopropan-2-yl)pyridine-2,6-dicarboxamide, has been studied for its crystal structure .Chemical Reactions Analysis
The chemical reactions involving “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” would likely be complex due to the presence of the adamantane structure. Adamantane derivatives are known for their high reactivity, offering extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” would be influenced by the adamantane structure. Adamantane is a white solid with a camphor-like odor and is the simplest diamondoid .Aplicaciones Científicas De Investigación
Synthesis and Antiviral Applications
A study demonstrated the microwave-assisted synthesis of adamantane-containing carboxamide compounds, showcasing antiviral activity against influenza viruses. The synthesis approach allowed for the development of inhibitors acting as fusion inhibitors by preventing the conformational change of the influenza virus hemagglutinin at low pH (Göktaş et al., 2012).
Neuroprotective Agent Development
Research focused on the synthesis of fluorescent adamantane derivatives for potential neuroprotective applications. These compounds exhibited multifunctional activities, such as inhibition of N-methyl-d-aspartate receptors, calcium channels, and nitric oxide synthase, along with antioxidant properties (Joubert et al., 2011).
Antimicrobial and Anti-inflammatory Activities
Another study explored adamantane-based compounds for their antimicrobial and anti-inflammatory effects. The synthesis of novel adamantane derivatives revealed their potential as broad-spectrum antibacterial agents with minimal inhibitory concentrations indicative of strong activity against various pathogens (Al-Wahaibi et al., 2020).
Synthetic Methodologies
Innovative synthetic methods were developed for creating N-aryl(benzyl)adamantane-1-carboxamides. These methods employed phosphorus trichloride and demonstrated efficient pathways for attaching various functional groups to the adamantane core, expanding the utility of adamantane derivatives in medicinal chemistry (Shishkin et al., 2020).
Heterocyclic System Development
Research into constructing heterocyclic systems based on adamantane derivatives has shown the versatility of the adamantane scaffold in synthesizing diverse heterocyclic compounds. These systems have potential applications in drug development, showcasing the ability to generate a variety of biologically active structures (Baimuratov et al., 2021).
Direcciones Futuras
The future directions for research on “N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide” could include further exploration of its potential applications, such as in medicine or as a starting material for the synthesis of various functional adamantane derivatives . Additionally, more detailed studies on its physical and chemical properties, as well as its safety and hazards, would be beneficial.
Propiedades
IUPAC Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-8(12(18)17-15)16-13(19)14-5-9-2-10(6-14)4-11(3-9)7-14/h8-11H,2-7,15H2,1H3,(H,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQMTTIZEZVLEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN)NC(=O)C12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydrazinyl-1-oxopropan-2-yl)adamantane-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)isoxazole-3-carboxamide](/img/structure/B2801964.png)




![3-(3-hydroxypropyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2801972.png)

![1-(2,5-Dimethylphenyl)-3-[5-[(2,5-dimethylphenyl)carbamoylamino]-2,6-dimethylpyridin-3-yl]urea](/img/structure/B2801975.png)

![N-(1-cyanocycloheptyl)-2-[5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1,2,4-oxadiazol-4-yl]acetamide](/img/structure/B2801980.png)
![[4-Chloro-3-(prop-2-ynylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2801981.png)
![N-[1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropyl]oxirane-2-carboxamide](/img/structure/B2801984.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)acrylamide](/img/structure/B2801987.png)